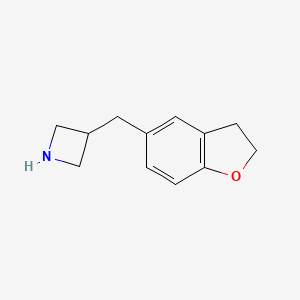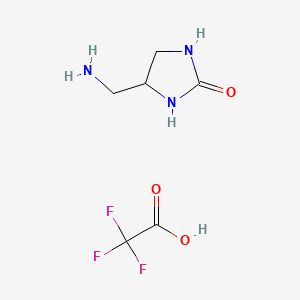
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine is a chemical compound that features a benzofuran ring fused with an azetidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine typically involves the reaction of 2,3-dihydrobenzofuran derivatives with azetidine precursors. One common method includes the use of a 2-(allyloxy)aryl radical, which undergoes intramolecular addition to form an alkyl radical intermediate. This intermediate can then be further reacted with azetidine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Aplicaciones Científicas De Investigación
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The azetidine moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzofuran derivatives: These compounds share the benzofuran ring structure but differ in their substituents.
Azetidine derivatives: These compounds share the azetidine moiety but differ in their additional functional groups.
Uniqueness
3-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine is unique due to the combination of the benzofuran ring and azetidine moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidine |
InChI |
InChI=1S/C12H15NO/c1-2-12-11(3-4-14-12)6-9(1)5-10-7-13-8-10/h1-2,6,10,13H,3-5,7-8H2 |
Clave InChI |
ANYFJYMWGRBSPM-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)CC3CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)


![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)



